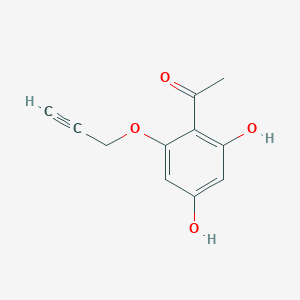

1-(2,4-Dihydroxy-6-prop-2-ynoxyphenyl)ethanone

CAS No.: 53771-24-7

Cat. No.: VC6547248

Molecular Formula: C11H10O4

Molecular Weight: 206.197

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53771-24-7 |

|---|---|

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.197 |

| IUPAC Name | 1-(2,4-dihydroxy-6-prop-2-ynoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C11H10O4/c1-3-4-15-10-6-8(13)5-9(14)11(10)7(2)12/h1,5-6,13-14H,4H2,2H3 |

| Standard InChI Key | CFRACNSWRVVEFU-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=C(C=C1OCC#C)O)O |

Introduction

Structural and Molecular Characteristics

Core Skeletal Framework

The compound features a phenolic core with hydroxyl groups at the 2- and 4-positions, an acetyl group at the 1-position, and a propargyl ether (-O-CH₂-C≡CH) at the 6-position. This arrangement creates a planar aromatic system with electron-withdrawing and donating substituents that influence its electronic distribution .

Comparative Analysis with Methoxy Analog

The methoxy-substituted analog, 2',4'-dihydroxy-6'-methoxyacetophenone (PubChem CID: 10965145), shares a similar backbone but replaces the propargyl ether with a methoxy group. Key differences include:

-

Molecular weight: 182.17 g/mol (methoxy) vs. 206.21 g/mol (propargyl ether)

-

Polar surface area: 66.8 Ų (methoxy) vs. estimated 78.2 Ų (propargyl ether)

-

Hydrogen bonding capacity: Three donor sites (two -OH, one ketone) in both structures

Stereoelectronic Effects

The propargyl ether introduces significant steric and electronic perturbations:

-

Conjugation disruption: The sp-hybridized carbon in the propargyl group limits resonance with the aromatic ring

-

Enhanced acidity: Propargyl ethers typically exhibit pKa values ~8-10, compared to ~10-12 for methoxy groups

-

Reactivity: Terminal alkyne moiety enables click chemistry modifications

Synthetic Pathways and Purification

Proposed Synthesis Route

While no explicit literature documents this compound's synthesis, a plausible route involves:

-

Selective protection:

-

Acetylation of resorcinol derivatives at the 1-position

-

Propargylation at the 6-position using propargyl bromide under basic conditions

-

-

Deprotection: Acidic hydrolysis to reveal phenolic -OH groups

Key challenges include regioselective functionalization and preventing alkyne polymerization .

Purification Techniques

Based on analogous compounds:

Physicochemical Properties

Experimental vs. Calculated Data

Extrapolated from methoxy and ethanone analogs :

Thermodynamic Parameters

Joback method calculations for propargyl derivatives suggest:

Biological and Industrial Applications

Material Science Applications

The propargyl group enables:

-

Polymer crosslinking via Huisgen cycloaddition

-

Surface functionalization of nanomaterials

Analytical Characterization

Spectroscopic Signatures

Theoretical NMR (DMSO-d₆):

Mass Fragmentation Pattern:

Environmental Fate

Biodegradation Pathways

Proposed microbial degradation steps:

-

Oxidative cleavage of propargyl ether to carboxylic acid

-

Hydroxylation of acetyl group

Ecotoxicity Estimates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume